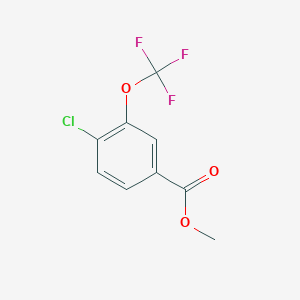

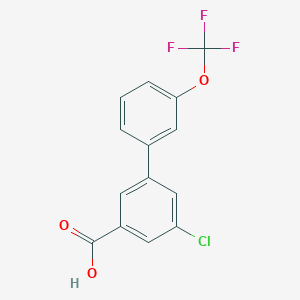

5-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzoic acid derivatives . For instance, 3-fluoro-5-(trifluoromethyl)benzoic acid can be prepared in a four-necked round bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel .Applications De Recherche Scientifique

However, to provide insight into the broader category of research that encompasses similar compounds, we can explore related findings in the domain of phenolic acids and their derivatives, highlighting their diverse applications in scientific research. Phenolic compounds, including chlorogenic acids and various benzoic acid derivatives, have been extensively studied for their biological, pharmacological, and environmental significance.

Chlorogenic Acid: A Pharmacological Review

Chlorogenic Acid (CGA), a phenolic compound, has demonstrated a wide array of biological and pharmacological effects. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system stimulation activities. It also plays roles in modulating lipid metabolism and glucose regulation, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review broadens the scope of knowledge, encouraging further studies to optimize CGA's biological and pharmacological effects, potentially as a natural food additive to replace synthetic antibiotics (M. Naveed et al., 2018).

Synthesis and Application of Salicylic Acid Derivatives

The synthesis, characterization, and application of salicylic acid (SA) derivatives, specifically focusing on 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid, highlight the compound's potential as an alternative to acetylsalicylic acid (ASA) due to its promising COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activities. This review points to the possibility of utilizing such derivatives as potential alternative drugs, indicating the continuous interest in developing novel compounds with enhanced therapeutic profiles (Yudy Tjahjono et al., 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 5-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is known to have antimicrobial properties . .

Mode of Action

As a benzoic acid derivative, it may share some of the properties of benzoic acid, which acts as an antimicrobial agent by disrupting the cell wall of bacteria . .

Biochemical Pathways

Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid

Propriétés

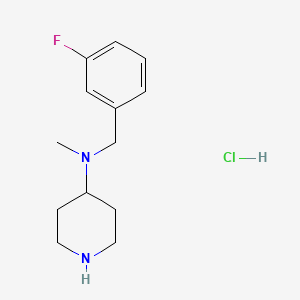

IUPAC Name |

3-chloro-5-[3-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O3/c15-11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(7-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGXXBVSAXNLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60691776 | |

| Record name | 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261519-01-0 | |

| Record name | 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

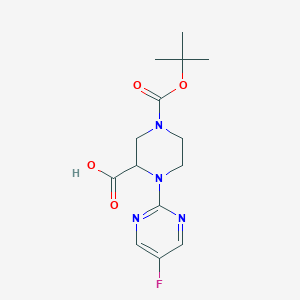

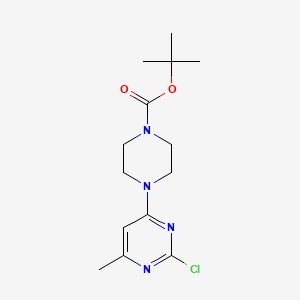

![4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3094865.png)

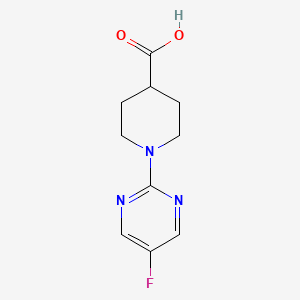

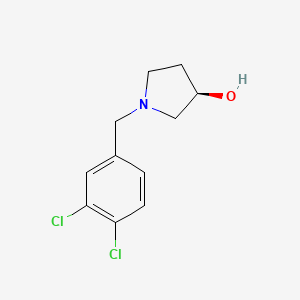

![2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine](/img/structure/B3094900.png)

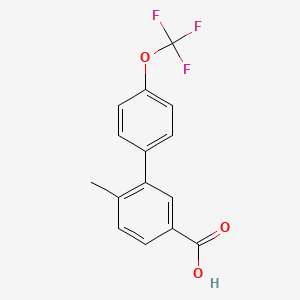

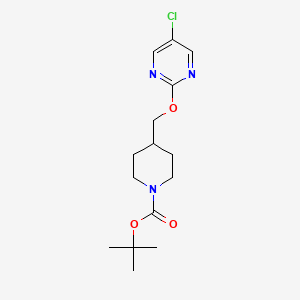

![5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3094902.png)